N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(13-2-1-6-18-13)15-8-11-3-4-12(19-11)10-5-7-17-9-10/h1-7,9H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIAMHZGFCGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is carried out under microwave-assisted conditions, which significantly reduce the reaction time and improve yields. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for solvent, reaction time, and substrate amounts to achieve good to very good yields. The final products are purified by crystallization or flash chromatography .
Industrial Production Methods
While specific industrial production methods for N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan rings into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and material science applications .
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the compound may interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a furan-2-carboxamide backbone with several analogs (Table 1). Key differences arise in substituents:
- N-({[2,3'-Bifuran]-5-yl}methyl)furan-2-carboxamide : Contains a bifuran methyl group, likely increasing rigidity and electron density.
- (E)-N-(2-(3,5-Dimethoxystyryl)phenyl)furan-2-carboxamide () : Features a styrylphenyl group with methoxy substituents, enhancing lipophilicity and steric bulk .
- Furo[2,3-b]pyridine Carboxamide (): Integrates a fluorophenyl and trifluoroethylamino group, indicative of targeted kinase inhibition .
Table 1. Structural Comparison
Reactivity Trends
- The bifuran methyl group in the target compound may reduce solubility in polar solvents compared to ’s methoxy-styryl derivative.
- ’s rapid reaction completion underscores the electrophilic nature of carboxamide intermediates, a trait likely shared by the target compound .
Pharmaceutical and Analytical Considerations
Purity and Impurities
- Alfuzosin Hydrochloride () : Requires stringent purity standards (99.0–101.0%), with impurities like furan-2-carboxamide derivatives monitored via HPLC . This suggests that the target compound, if used pharmaceutically, would necessitate similar quality control.
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bifuran moiety that contributes to its unique chemical properties. The presence of the bifuran structure may enhance interactions with biological targets, influencing its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₉N₃O₃ |
| Molecular Weight | 227.22 g/mol |
| Functional Groups | Carboxamide, Bifuran |
The biological activity of this compound is believed to stem from its interactions with specific enzymes and proteins. The bifuran moiety may form hydrogen bonds with these targets, potentially leading to inhibition or modulation of their activities. This mechanism is crucial for understanding how the compound can exert therapeutic effects.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Study 1: Anticancer Properties
A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity against various types of cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited considerable antibacterial activity, suggesting its potential as a lead compound in antibiotic development.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-furan-2-carboxamide | Contains a single furan unit | Limited antimicrobial activity |
| N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide | Multiple furan rings | Enhanced bioactivity but more complex |
| N-(benzofuranyl)-furan-2-carboxamide | Benzofuran instead of bifuran | Different electronic properties; variable bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
